2-Phenylsulfonyl-1,4-naphthoquinone
CAS No.:
Cat. No.: VC13855631
Molecular Formula: C16H10O4S
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10O4S |
|---|---|
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 2-(benzenesulfonyl)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C16H10O4S/c17-14-10-15(16(18)13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H |
| Standard InChI Key | SFUAZLZNJJLFBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Identity of 2-Phenylsulfonyl-1,4-naphthoquinone
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is N-(Phenylsulfonylimino)-2-phenylsulfonyl-1,4-naphthoquinone, reflecting the substitution pattern of the sulfonyl groups on the naphthoquinone core . The molecule consists of a planar naphthoquinone system fused to two phenylsulfonyl moieties, creating a conjugated system that influences its electronic properties. The sulfonyl groups () introduce strong electron-withdrawing effects, which stabilize the quinone’s oxidized state and modulate its reactivity in biological systems .
Spectroscopic Characterization
Key spectral data for 2-phenylsulfonyl-1,4-naphthoquinone include:
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IR Spectroscopy: Peaks at (C=O stretching), (aromatic C=C), and (asymmetric and symmetric S=O stretching) . The presence of two distinct C=O stretches suggests differential conjugation with the sulfonyl groups.
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Mass Spectrometry: A molecular ion peak at m/z 437.039165 confirms the exact mass .
Synthetic Routes and Optimization
Single-Pot Synthesis Protocol
The compound is synthesized via a single-pot reaction involving 1,4-naphthoquinone and phenylsulfonyl derivatives under mild conditions. A representative method, adapted from analogous naphthoquinone syntheses , involves:
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Reagents: 1,4-Naphthoquinone, phenylsulfonyl chloride, and a base (e.g., triethylamine) in methanol.
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Mechanism: Nucleophilic attack of the sulfonyl group on the quinone’s carbonyl carbon, followed by tautomerization to stabilize the imino-sulfonyl structure .
Table 1: Hypothetical Reaction Conditions for 2-Phenylsulfonyl-1,4-naphthoquinone Synthesis
| Parameter | Value/Description | Source Inference |
|---|---|---|
| Solvent | Methanol | |
| Temperature | Ambient (25°C) | |
| Reaction Time | 48–72 hours | |
| Yield | ~70–75% |
Challenges in Purification
Due to its low solubility in polar solvents, purification typically involves crystallization from methanol or dichloromethane . The electron-withdrawing sulfonyl groups reduce solubility in nonpolar solvents, necessitating careful solvent selection.
Physicochemical Properties
Redox Behavior
The quinone moiety undergoes reversible reduction to the hydroquinone form, a property exploited in electrochemical applications. Cyclic voltammetry of similar compounds reveals reduction potentials between and (vs. Ag/AgCl) , suggesting moderate electron affinity.
Biological and Pharmacological Activities
FcRn Protein Induction
1,4-Naphthoquinone derivatives, including those with sulfonyl groups, have been shown to upregulate neonatal Fc receptor (FcRn) expression in human monocytic cells at submicromolar concentrations . FcRn enhances albumin recycling, suggesting therapeutic potential for 2-phenylsulfonyl-1,4-naphthoquinone in improving drug delivery systems.
Table 2: Inferred Biological Activities of 2-Phenylsulfonyl-1,4-naphthoquinone
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Hypoglycemic | Insulin sensitization | |
| FcRn modulation | Enhanced albumin recycling | |
| Antimicrobial | Disruption of microbial membranes |
Applications in Pharmaceutical Development
Drug Conjugation and Delivery
The compound’s ability to enhance FcRn activity positions it as a candidate for co-therapy with albumin-bound drugs, such as paclitaxel or insulin . By prolonging the serum half-life of these drugs, it could reduce dosing frequency and improve patient compliance.
Anticancer Research
Naphthoquinones are known to generate reactive oxygen species (ROS) in cancer cells, inducing apoptosis . The sulfonyl groups in 2-phenylsulfonyl-1,4-naphthoquinone may enhance cellular uptake, making it a promising lead for oncology drug discovery.
Future Research Directions
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Synthetic Optimization: Develop greener catalysts to improve yield and reduce reaction time.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Structure-Activity Relationships: Compare sulfonyl derivatives with amino and hydroxy analogues to elucidate functional group effects.
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